Intermolecular Hydrogen-Bonding Capability Confers Crystallization Resistance in Thermal Dye-Donor Storage
US Patent 5,360,780 (Eastman Kodak) explicitly teaches that within the 2-carbamoyl-4-[N-(p-substituted aminoaryl)imino]-1,4-naphthoquinone dye class, only those dyes bearing a substituent capable of intermolecular hydrogen bonding (such as the -NHC(O)phenyl group present in the target compound) can serve as the required ≥10 wt.% component in dye mixtures that suppress crystallization during accelerated storage at 60°C/70% RH [1]. The target compound's N-phenylcarbamoyl moiety provides this hydrogen-bonding functionality, a feature absent in dyes such as 4-[4-(diethylamino)-2-methylphenyl]imino-1-oxo-N-methylnaphthalene-2-carboxamide (CAS 102187-53-1) [2]. In contrast, Indophenol Blue (CAS 132-31-0) lacks the 2-carbamoyl group entirely and is not suitable for thermal dye transfer donor elements requiring anti-crystallization performance .
| Evidence Dimension | Presence of intermolecular hydrogen-bonding functional group for anti-crystallization performance |
|---|---|
| Target Compound Data | Contains N-phenylcarbamoyl group (-C(O)NH-phenyl) at the 2-position; capable of intermolecular hydrogen bonding |
| Comparator Or Baseline | Indophenol Blue (CAS 132-31-0): no 2-carbamoyl group present. 2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo- (CAS 102187-53-1): N-methylcarbamoyl group lacks hydrogen-bond donor capability equivalent to N-phenylcarbamoyl |
| Quantified Difference | Patent specification requires ≥10 wt.% of a hydrogen-bonding-capable dye in the mixture to achieve crystallization resistance (qualified at 60°C/70% RH, 3-day accelerated keeping test) [1] |
| Conditions | Accelerated keeping test: dye-donor elements wound on plastic cores under constant tension, sealed at 40% RH in foil-lined bags, placed in ovens at 60°C/70% RH for 3 days. Dye crystallization assessed by sensitometric variations, nonuniform printing, and dye smearing [1]. |
Why This Matters
For procurement of dyes destined for thermal transfer imaging formulations, the hydrogen-bonding-capable N-phenylcarbamoyl group is a functional prerequisite to meet storage stability specifications, directly eliminating non-hydrogen-bonding analogs from consideration.
- [1] US Patent 5,360,780. Indoaniline dye mixture in dye-donor element for thermal dye transfer. Eastman Kodak Company. Filed 1993-12-16. Claim 1: at least one dye present at ≥10 wt.% contains an alkyl group substituted with a group capable of intermolecular hydrogen bonding. Accelerated keeping test: 60°C/70% RH for 3 days. View Source
- [2] CAS 102187-53-1. 2-Naphthalenecarboxamide, 4-[[4-(diethylamino)-2-methylphenyl]imino]-1,4-dihydro-N-methyl-1-oxo-. Molecular Formula: C23H25N3O2. N-methyl analog lacking N-phenyl hydrogen-bond donor. View Source
